molecular formula C13H16N2O2 B1407025 Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate CAS No. 1018554-67-0

Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate

Cat. No.: B1407025
CAS No.: 1018554-67-0
M. Wt: 232.28 g/mol
InChI Key: AWCJZLZWEMAAKF-UHFFFAOYSA-N
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Description

Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate is an α-amino ester featuring a cyano group and a p-tolyl (4-methylphenyl) substituent on the central carbon. Its structure combines electron-withdrawing (cyano) and electron-donating (p-tolyl) groups, which influence its reactivity and physicochemical properties. This compound is synthesized via Knoevenagel condensation, a common method for preparing α-cyano esters, as demonstrated in analogous reactions involving ethyl cyanoacetate and aromatic aldehydes .

Properties

IUPAC Name

ethyl 2-[[cyano-(4-methylphenyl)methyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-17-13(16)9-15-12(8-14)11-6-4-10(2)5-7-11/h4-7,12,15H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCJZLZWEMAAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C#N)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate is typically synthesized through a multistep process. One common method involves the reaction of triethyl orthoformate with a 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylate derivative. The reaction conditions often require the use of solvents such as toluene and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.

    Biology: The compound can be utilized in the development of bioactive molecules for pharmaceutical research.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions are facilitated by the presence of specific enzymes or catalysts that target the functional groups within the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in α-Cyano Esters

Ethyl 2-cyano-2-(p-tolyl)acetate (CAS 39266-20-1)
  • Structure: Similar to the target compound but lacks the amino group.
  • Synthesis: Prepared via Knoevenagel condensation of p-tolualdehyde with ethyl cyanoacetate .
  • Key Difference: The absence of the amino group reduces nucleophilicity and hydrogen-bonding capacity, impacting solubility and biological activity.
Ethyl 2-amino-2-cyanoacetate (CAS 32683-02-6)
  • Structure: Contains both amino and cyano groups but lacks the p-tolyl substituent.
  • Properties: Higher polarity due to the free amino group, enhancing solubility in polar solvents .
  • Applications : Used in heterocyclic synthesis (e.g., pyrroles and thiadiazoles) .
Ethyl 2-[(2,2-dicyanovinyl)amino]acetate (CAS 1247425-24-6)
  • Structure: Features a dicyanovinyl group instead of a single cyano substituent.

Aromatic Substitution Effects

Ethyl 2-oxo-2-(p-tolyl)acetate
  • Structure: Replaces the cyano and amino groups with a ketone.
  • Synthesis : Derived from ethyl 2-nitro-2-(p-tolyl)acetate via reduction (67% yield) .
  • NMR Data: Distinct downfield shifts for the ketone carbonyl (δ ~7.92 ppm for aromatic protons) compared to cyano/amino analogs .
Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate (CAS 1000339-81-0)
  • Structure : Substitutes p-tolyl with a 4-fluorophenyl group.

Functional Group Modifications

Ethyl 2-(2-hydroxyethyl)amino]acetate (CAS 395058-87-4)
  • Structure: Replaces the cyano and p-tolyl groups with a hydroxyethyl chain.
  • Applications : Used in prodrug design due to its hydrophilic character .
Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate (CAS 669083-44-7)
  • Structure: Incorporates a pyridine ring and methylamino group.
  • Bioactivity: Potential metal-chelating properties for coordination chemistry or catalysis .

Physicochemical and Spectral Comparisons

Compound Molecular Formula Key Functional Groups Boiling Point (°C) NMR (δ, ppm, CDCl₃)
Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate C₁₃H₁₆N₂O₂ Cyano, amino, p-tolyl N/A Aromatic H: ~7.3–7.9; NH: ~3.5–4.0 (predicted)
Ethyl 2-cyano-2-(p-tolyl)acetate C₁₂H₁₃NO₂ Cyano, p-tolyl N/A Aromatic H: 7.32 (d, J=8.1 Hz), 7.92 (d, J=8.1 Hz)
Ethyl 2-oxo-2-(p-tolyl)acetate C₁₁H₁₂O₃ Ketone, p-tolyl N/A Aromatic H: 7.92 (d, J=8.1 Hz), 7.32 (d, J=8.1 Hz); CO: δ ~170 ppm (¹³C)

Polymer Chemistry

  • Ethyl 2-cyano-3-phenyl-2-propenoates copolymerize with vinyl acetate, forming thermally stable polymers . The target compound’s amino group may introduce hydrogen-bonding interactions, affecting polymer crystallinity.

Biological Activity

Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound possesses a complex structure that includes an ethyl ester and a cyano group attached to a p-tolyl methyl amino moiety. The presence of these functional groups contributes to its diverse interactions with biological systems, enhancing its potential as a therapeutic agent.

Pharmacological Activities

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Compounds with similar structural motifs have demonstrated notable antimicrobial properties. For instance, derivatives containing the cyano group are known to exhibit activity against various bacterial strains. In vitro studies have shown that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. The presence of the p-tolyl group may enhance its interaction with inflammatory mediators, suggesting a mechanism for reducing inflammation .
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Similar compounds have been shown to affect key signaling pathways involved in tumor growth, making this compound a subject of interest for cancer research .

Synthesis Methods

The synthesis of this compound can be accomplished through various routes. A common method involves the reaction of ethyl chloroacetate with p-tolylmethylamine in the presence of a suitable base, followed by cyanation using sodium cyanide. Controlling reaction conditions is crucial for optimizing yield and purity.

Case Study 1: Antimicrobial Evaluation

In a study focused on related pyrazole derivatives, compounds exhibiting similar functional groups were evaluated for their antimicrobial efficacy. The results indicated that these derivatives had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria, highlighting the potential effectiveness of structurally similar compounds .

Case Study 2: Anti-inflammatory Activity

Research has shown that compounds with cyano and p-tolyl groups can significantly reduce inflammation markers in vitro. For example, derivatives tested in cellular models demonstrated reduced levels of cytokines associated with inflammation, suggesting that this compound may exert similar effects .

Comparative Analysis Table

The following table summarizes the biological activities and notable properties of this compound compared to structurally related compounds:

Compound NameStructureNotable Properties
This compoundStructurePotential antimicrobial and anti-inflammatory activity
Ethyl 2-(4-methylphenyl)-2-hydroxyiminoacetateStructureAnti-inflammatory activity
Ethyl 3-(tetrazolium)-3-hydroxybutyrateStructureAntimicrobial properties
Ethyl 4-amino-thiazole derivativesStructureAnticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate
Reactant of Route 2
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Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate

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